molecular formula C13H19FO2 B7944406 1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol CAS No. 1443303-70-5

1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol

Cat. No.: B7944406
CAS No.: 1443303-70-5
M. Wt: 226.29 g/mol
InChI Key: PMPCSQXKERMATH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol is a fluorinated aromatic alcohol featuring a pentyloxy substituent at the 2-position and a hydroxyl-bearing ethyl group at the 1-position of the benzene ring. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its properties. For example, 1-(5-Fluoro-2-methoxyphenyl)ethanol (MW: 170.18, 95% purity) shares the fluoro-ethanol backbone but substitutes pentyloxy with methoxy . Similarly, 1-[2-Hydroxy-4-(pentyloxy)phenyl]-1-hexanone (MW: 278.39) highlights the impact of pentyloxy groups on molecular weight and hydrophobicity .

Properties

IUPAC Name

1-(5-fluoro-2-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-3-4-5-8-16-13-7-6-11(14)9-12(13)10(2)15/h6-7,9-10,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPCSQXKERMATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234643
Record name Benzenemethanol, 5-fluoro-α-methyl-2-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443303-70-5
Record name Benzenemethanol, 5-fluoro-α-methyl-2-(pentyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443303-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 5-fluoro-α-methyl-2-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Synthesis via Grignard Reaction:
    • Starting Materials: 5-Fluoro-2-(pentyloxy)benzaldehyde and a Grignard reagent such as phenylmagnesium bromide.

    • Reaction Conditions: The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere.

    • Procedure: The Grignard reagent is added dropwise to a solution of the aldehyde, followed by work-up and purification to yield 1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol.

Industrial Production Methods:
  • Catalytic Hydrogenation:
    • Starting Materials: 1-(5-Fluoro-2-(pentyloxy)phenyl)ethanone.

    • Catalyst: Palladium on carbon (Pd/C).

    • Reaction Conditions: The reaction is conducted under hydrogen gas at elevated pressure and room temperature.

    • Procedure: The ketone is hydrogenated in the presence of the catalyst to produce the desired ethanol compound.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    • Conditions: Reflux in a suitable solvent.

    • Products: Conversion of the alcohol group to a carbonyl group, forming 1-(5-Fluoro-2-(pentyloxy)phenyl)ethanone.

  • Reduction:
    • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    • Conditions: Anhydrous conditions.

    • Products: Reduction of the carbonyl group back to the alcohol.

  • Substitution:
    • Reagents: Nucleophiles like sodium alkoxides.

    • Conditions: Aprotic solvent, typically at elevated temperatures.

    • Products: Substitution of the fluorine atom, yielding various substituted derivatives.

Scientific Research Applications

1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol has demonstrated significant potential in several scientific research areas:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Serves as a probe in studying biological pathways involving fluorine-containing compounds.

  • Medicine: Investigated for its potential as a pharmaceutical intermediate and for its possible therapeutic properties.

  • Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through interactions with specific molecular targets. The presence of the fluorine atom enhances its binding affinity and selectivity in various biochemical pathways. Molecular Targets and Pathways: Inhibits or modifies enzyme activity by forming stable complexes, affecting metabolic and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key analogs based on substituents, functional groups, and molecular properties:

Compound Name Substituents Functional Group Molecular Weight Key Properties/Synthesis Reference
1-(5-Fluoro-2-methoxyphenyl)ethanol 5-Fluoro, 2-methoxy Ethanol 170.18 95% purity; synthesized via alkylation?
1-[2-Hydroxy-4-(pentyloxy)phenyl]-1-hexanone 4-Pentyloxy, 2-hydroxy Ketone 278.39 B.p. 161–162°C; synthesized with iso-amyl bromide
1-(5-Fluoro-2-(oxiran-2-ylmethoxy)phenyl)butane 5-Fluoro, 2-oxiranylmethoxy Alkane 335.4 (est.) Epoxide-containing derivative; 95% purity
1-(5-Fluoro-2-[(2-methylbutan-2-yl)oxy]phenyl)ethan-1-amine 5-Fluoro, branched ether Amine 217.26 Contains tertiary amine; Smiles: CCC(C)(C)Oc1ccc(cc1C(C)N)F
{1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine 5-Fluoro, 3-fluorophenoxy Methylamine 263.28 Bifluorinated; potential bioactive applications

Key Differences and Trends

  • Substituent Effects : Replacing methoxy (MW: ~170) with pentyloxy increases molecular weight (e.g., 278.39 in ) and lipophilicity. Branched ethers (e.g., 2-methylbutan-2-yl in ) further alter steric bulk.
  • Functional Groups: Ethanol derivatives (e.g., ) exhibit polarity due to -OH, while ketones () and amines () introduce distinct reactivity and solubility profiles.
  • Synthetic Routes: Alkylation (e.g., iso-amyl bromide in ) and organometallic reactions (n-BuLi in ) are common for introducing alkoxy/aryloxy groups. Epoxide derivatives () may involve epoxidation of allyl precursors.

Physical Properties

  • Boiling/Melting Points : Pentyloxy-containing ketones (e.g., ) exhibit higher boiling points (161–162°C) than methoxy analogs due to increased molecular weight.
  • Purity : Commercial analogs like and are available at ≥95% purity, suggesting rigorous purification protocols (e.g., recrystallization ).

Biological Activity

1-(5-Fluoro-2-(pentyloxy)phenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17F O2
  • Molecular Weight : 224.27 g/mol

This compound features a phenolic structure with a fluorine atom and a pentyloxy group, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.

Anticancer Activity

Several studies have pointed to the anticancer potential of phenolic compounds. A notable study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of key signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression.

Case Studies

  • Study on Anticancer Activity : A recent investigation into the effects of phenolic compounds on human cancer cell lines revealed that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating a strong inhibitory effect compared to control groups .
  • Antimicrobial Efficacy : In another study, an evaluation of various derivatives against bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity .

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
  • Induction of Apoptosis : The compound may activate caspases and other apoptotic pathways, promoting programmed cell death in cancer cells.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli
AnticancerIC50 = 15 µM against MCF-7 cells

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